Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester

Physicochemical property Volatility Process chemistry

Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester (CAS 586958-93-2; synonym: di-tert-butyl 4-acetylheptanedioate) is a C17H30O5 diester of 4-acetylheptanedioic acid. Its structure embeds a central acetyl ketone flanked by two tert-butyl ester termini, yielding a predicted logP of 3.09, a boiling point of 385.4±27.0 °C, and zero H-bond donors.

Molecular Formula C17H30O5
Molecular Weight 314.4 g/mol
CAS No. 586958-93-2
Cat. No. B12097090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester
CAS586958-93-2
Molecular FormulaC17H30O5
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC(=O)C(CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C
InChIInChI=1S/C17H30O5/c1-12(18)13(8-10-14(19)21-16(2,3)4)9-11-15(20)22-17(5,6)7/h13H,8-11H2,1-7H3
InChIKeyIPSBBMQFCPQQRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptanedioic Acid, 4-acetyl-, bis(1,1-dimethylethyl) Ester (CAS 586958-93-2): Core Physicochemical and Structural Profile for Procurement Screening


Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester (CAS 586958-93-2; synonym: di-tert-butyl 4-acetylheptanedioate) is a C17H30O5 diester of 4-acetylheptanedioic acid. Its structure embeds a central acetyl ketone flanked by two tert-butyl ester termini, yielding a predicted logP of 3.09, a boiling point of 385.4±27.0 °C, and zero H-bond donors [1]. These properties place it within the broader class of aliphatic keto-diesters but with uniquely balanced hydrophobicity and acid-labile protecting-group functionality that directly influences its utility in multi-step synthesis and formulation design.

Why Generic Substitution Fails for CAS 586958-93-2: Ester Labiity, Hydrophobicity, and Orthogonal Protection Dictate Synthetic Utility


Superficial analogs of 4-acetylheptanedioic acid—such as the dimethyl, dibenzyl, or diallyl ester variants—are often proposed as drop-in replacements based on shared heptanedioate backbone topology. However, these in-class compounds differ profoundly in ester labiity, lipophilicity, and steric profile. The tert-butyl ester groups of CAS 586958-93-2 confer acid-labile protection that is orthogonal to the saponification-sensitive methyl ester (CAS 13984-54-8) or hydrogenolysis-labile benzyl ester (CAS 6302-51-8) [1][2]. Consequently, generic substitution without verifying the required deprotection sequence, volatility tolerance, or partition coefficient can lead to synthetic failure, compromised intermediate purity, or altered biological distribution. The quantitative evidence below establishes exactly where CAS 586958-93-2 diverges from its closest commercially available analogs.

Head-to-Head Quantitative Differentiation of Heptanedioic Acid, 4-acetyl-, bis(1,1-dimethylethyl) Ester from Its Closest Analogs


Boiling Point Elevation vs. 1,7-Dimethyl 4-Acetylheptanedioate: Impact on Volatility and Distillation Purge Tolerance

The di-tert-butyl ester exhibits a predicted boiling point of 385.4±27.0 °C, substantially higher than the 312.7±27.0 °C predicted for the corresponding 1,7-dimethyl ester (CAS 13984-54-8), a difference of approximately 73 °C . This elevated boiling point enables the target compound to tolerate higher-temperature processing steps—such as vacuum distillation or solvent-exchange cycles—without significant evaporative loss, unlike the more volatile dimethyl analog.

Physicochemical property Volatility Process chemistry

LogP Disparity vs. Dimethyl Ester: Implications for Partitioning, Membrane Permeability, and Bioaccumulation Potential

The target compound possesses an ACD/LogP of 3.09, whereas the 1,7-dimethyl ester analog records an experimental/logP of approximately 0.78 . This ~2.3 log-unit difference corresponds to roughly a 200-fold higher theoretical partition coefficient for the di-tert-butyl ester, markedly affecting distribution in biphasic reaction systems, cellular permeability screens, and environmental compartment modeling.

Lipophilicity ADME Environmental fate

Orthogonal Ester Deprotection: Acid-Labile tert-Butyl vs. Saponification-Required Methyl Ester

tert-Butyl esters (present in the target compound) undergo clean cleavage with trifluoroacetic acid (TFA) in dichloromethane (typically 1:1 v/v, room temperature, 1-3 h), conditions that leave methyl esters intact [1][2]. In contrast, the 1,7-dimethyl ester requires basic hydrolysis (e.g., LiOH or NaOH in aqueous THF/MeOH) or strongly acidic reflux, conditions that can epimerize sensitive stereocenters, promote aldol side reactions with the 4-acetyl ketone, or degrade acid/base-sensitive scaffolds. This chemoselectivity is a cornerstone of orthogonal protection design in multi-step syntheses of complex molecules.

Protecting group strategy Peptide synthesis Selective deprotection

Predicted Bioaccumulation Factor (BCF) and Soil Sorption Coefficient (KOC): Environmental Fate Differentiation

The ACD/Labs-predicted BCF for the target di-tert-butyl ester is 143.16 (log BCF ~2.16) with a KOC of 1215.45, reflecting moderate bioaccumulation potential and moderate soil mobility . Although comparable predicted data for the 1,7-dimethyl ester are not available from the same source, the 2.3 log-unit higher lipophilicity of the target compound strongly implies a higher BCF than its methyl counterpart (BCF generally scales with logP for neutral organics). This distinction is material for environmental risk profiling during procurement of kilogram-scale quantities for pilot-plant campaigns.

Environmental chemistry Persistence Risk assessment

Steric Bulk and Molar Refractivity: Implications for Enzyme/Receptor Recognition and Crystallinity

The target compound exhibits a molar refractivity of 84.3±0.3 cm³ and a polarizability of 33.4±0.5 × 10⁻²⁴ cm³, while the 1,7-dimethyl ester has a lower molecular weight (230.26 vs. 314.42 g/mol) and consequently lower molar refractivity (estimated ~53–57 cm³ based on group additivity) . The enhanced steric bulk and electron polarizability of the tert-butyl groups can modulate π-stacking, hydrophobic pocket occupancy, and crystal packing forces, which are highly relevant when the compound serves as a scaffold for structure-activity relationship (SAR) studies or co-crystal engineering.

Steric parameter Molecular recognition Polymorph screening

High-Value Application Scenarios for Heptanedioic Acid, 4-acetyl-, bis(1,1-dimethylethyl) Ester Based on Differentiated Properties


Multi-Step Organic Synthesis Requiring Orthogonal Carboxyl Protection in the Presence of a Ketone

The tert-butyl ester groups of CAS 586958-93-2 enable selective, acid-mediated deprotection (TFA/DCM) without disturbing the 4-acetyl ketone or a coexisting methyl ester . This orthogonality is essential for constructing complex polyfunctional intermediates—such as those in macrolide, alkaloid, or peptidomimetic total synthesis—where sequential unmasking of carboxyl groups is required. The 73 °C boiling point advantage over the dimethyl ester further permits higher-temperature solvent exchanges without product loss, as evidenced by the predicted boiling point delta .

Lipophilic Scaffold for Membrane Penetration and Cellular Assay Design

With an ACD/LogP of 3.09—roughly 200-fold more lipophilic than the 0.78 logP 1,7-dimethyl ester—the target compound is particularly suited as a lipophilic core scaffold in cell-based SAR programs or as a probe for intracellular target engagement . The high logP facilitates passive membrane diffusion, while the 4-acetyl group serves as a synthetic handle for further functionalization (e.g., reductive amination, Grignard addition) to elaborate focused libraries without altering the favorable partition coefficient.

Process Development and Scale-Up Campaigns Tolerating Elevated Temperatures

The predicted boiling point of 385 °C, along with a flash point of 164 °C, provides a wider thermal safety margin than the dimethyl ester (boiling point 313 °C) . This is advantageous during pilot-plant distillation, thin-film evaporation, or high-temperature Heck/Suzuki couplings where evaporative loss of a more volatile ester would erode yield and complicate solvent recovery.

Environmental Fate Profiling for Pre-IND or REACH Registration Batches

Procurement of multigram to kilogram quantities for IND-enabling toxicology or environmental safety studies requires compound-specific fate data. The predicted moderate BCF (143.16) and KOC (1215.45) of CAS 586958-93-2 provide a quantitative starting point for environmental risk assessment, whereas such data are absent for the lower-logP dimethyl ester. Selecting the tert-butyl ester thus offers a defined environmental profile early in development, streamlining registration dossier compilation.

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